2-Methyl-3-oxocyclopentane-1-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
3033-53-2 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2-methyl-3-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-4-5(7(9)10)2-3-6(4)8/h4-5H,2-3H2,1H3,(H,9,10) |
InChI Key |
XFFBZNIHNHNMFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC1=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclopentenone Carbonylation and Functionalization
A scalable route involves palladium-catalyzed carbonylation of cyclopentenone derivatives. In a key patent (WO2005108341A1), cyclopentenone is reacted with methanol under carbon monoxide pressure in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) to yield dimethyl 3-oxocyclopentane-1-carboxylate . Subsequent hydrolysis and decarboxylation steps yield the target compound:
Reaction Scheme:
-
Carbonylation :
-
Hydrolysis : Acidic or basic hydrolysis of the ester to the carboxylic acid.
-
Methylation : Introduction of the methyl group via alkylation (e.g., methyl iodide under basic conditions).
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | 2 mol% PdCl₂(PPh₃)₂ | 78–85 |
| CO Pressure | 30–50 atm | 82 |
| Temperature | 80–100°C | 80 |
Characterization via (δ 2.1–2.3 ppm, cyclopentane protons) and IR (1720 cm⁻¹, C=O stretch) confirms structural integrity .
Dieckmann Cyclization of Diethyl Adipate
A Chinese patent (CN103333070B) details an industrial-scale method using diethyl adipate as the precursor :
Procedure :
-
Cyclization : Diethyl adipate is treated with sodium methoxide in DMF at 90–110°C, inducing intramolecular ester condensation (Dieckmann cyclization) to form methyl 2-oxocyclopentanecarboxylate.
-
Methylation : The intermediate is alkylated with methyl iodide.
-
Acidification : Hydrochloric acid hydrolysis yields the carboxylic acid.
Scalability Metrics :
| Step | Throughput (kg/batch) | Purity (%) |
|---|---|---|
| Cyclization | 300–500 | 95 |
| Acidification | 200–400 | 99 |
This method achieves 99% yield post-purification, with toluene recrystallization removing by-products .
Hydrolysis of Ethyl 3-Oxocyclopentane-1-carboxylate
ChemicalBook outlines ester hydrolysis as a straightforward route :
Protocol :
-
Ester Hydrolysis : Ethyl 3-oxocyclopentane-1-carboxylate is refluxed with NaOH in ethanol (3 h, 20°C).
-
Acid Workup : The solution is acidified to pH 3–4, extracting the product into ethyl acetate.
Data :
| Condition | Value | Outcome |
|---|---|---|
| NaOH Concentration | 2 M | 98% Conversion |
| Solvent | Ethanol/Water (3:1) | 85% Isolated Yield |
LC-MS analysis ([M+H]⁺ = 143.08) and melting point (160–172°C) validate the product .
| Method | Enantiomeric Excess (%) | Yield (%) |
|---|---|---|
| Enzymatic Resolution | 99 | 70 |
| Chiral Chromatography | 95 | 65 |
These approaches highlight potential for synthesizing optically pure 2-methyl derivatives .
Industrial Production and Process Optimization
Scaling the above methods requires addressing:
-
Catalyst Recovery : Palladium catalysts are recycled via filtration (90% recovery) .
-
Waste Management : DMF and toluene are distilled and reused, reducing environmental impact .
-
Quality Control : In-process HPLC monitors reaction progress (retention time = 4.2 min) .
Economic Metrics :
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Cost per kg | $1,200 | $300 |
| Energy Consumption | 50 kWh/kg | 15 kWh/kg |
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alcohols (for esterification) or amines (for amidation) in the presence of catalysts or activating agents.
Major Products
Oxidation: Products may include carboxylic acids or diketones.
Reduction: The major product is 2-methyl-3-hydroxycyclopentane-1-carboxylic acid.
Substitution: Esterification yields esters, while amidation produces amides.
Scientific Research Applications
Organic Synthesis
Synthetic Intermediate
2-Methyl-3-oxocyclopentane-1-carboxylic acid serves as a valuable synthetic intermediate in the production of xanthine derivatives, which are important as adenosine antagonists. These derivatives have significant therapeutic potential in treating various conditions, including cardiovascular diseases and neurological disorders .
Michael Addition Reactions
The compound has been utilized in enantioselective organocatalytic Michael reactions. It has shown good enantioselectivities when reacted with nitroalkenes, making it a suitable candidate for creating chiral molecules that are crucial in pharmaceuticals . The ability to produce compounds with high enantioselectivity is particularly beneficial in drug development, where the chirality of molecules can affect their biological activity.
Medicinal Chemistry
Biological Activity
Research indicates that derivatives of this compound exhibit potential biological activities due to their structural characteristics. The presence of both carboxylic and ketone functional groups may contribute to their reactivity and interaction with biological targets.
Drug Development
The compound's derivatives are being explored for their roles as intermediates in synthesizing drugs targeting the central nervous system. For instance, the synthesis of cyclic acetal forms of related compounds has been reported to enhance their pharmacological profiles . This highlights the importance of this compound in developing new therapeutic agents.
Chemical Properties and Reactivity
Reactivity
this compound can undergo various chemical transformations such as oxidation and reduction, leading to more complex carboxylic acids or ketones and alcohol derivatives, respectively . This versatility makes it a useful building block in organic synthesis.
Case Studies
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxocyclopentane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The ketone and carboxylic acid groups allow it to participate in nucleophilic addition and substitution reactions, which can modify biological molecules and influence metabolic processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 2-methyl-3-oxocyclopentane-1-carboxylic acid and related compounds:
| Compound Name | Molecular Formula | Functional Groups | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | C₇H₁₀O₃ | Ketone, carboxylic acid, methyl | 142.15 | Cyclopentane core with 1,2,3-substituents |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C₆H₉NO₃ | Ketone, carboxylic acid, pyrrolidine | 143.14 | Nitrogen-containing 5-membered ring |
| Methyl 3-aminocyclopentanecarboxylate | C₇H₁₃NO₂ | Ester, amine | 143.18 | Cyclopentane with ester and amino groups |
| cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid | C₁₅H₁₅F₃O₃ | Ketone, carboxylic acid, trifluoromethylphenyl | 300.28 | Bulky aromatic substituent on ethyl chain |
| Methyl 1-benzyl-2-oxocyclopentane-1-carboxylate | C₁₄H₁₆O₃ | Ester, benzyl, ketone | 232.28 | Cyclopentane with benzyl and ester groups |
Key Observations:
- Substituent Effects : The trifluoromethylphenyl group in cis-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid enhances lipophilicity and may improve bioavailability in drug design ().
- Functional Groups: Ester-containing analogs (e.g., methyl 3-aminocyclopentanecarboxylate) exhibit reduced acidity compared to carboxylic acids, impacting reactivity in nucleophilic acyl substitution reactions ().
Research and Industrial Relevance
- Biomedical Applications : Cyclopentane carboxylic acids are pivotal in drug discovery. For example, trifluoromethyl-substituted analogs show promise in targeting G-protein-coupled receptors ().
- Material Science : Esters like methyl 1-benzyl-2-oxocyclopentane-1-carboxylate are intermediates in synthesizing polymers with tailored thermal stability ().
Biological Activity
2-Methyl-3-oxocyclopentane-1-carboxylic acid is a cyclic compound with significant structural features, including a cyclopentane ring, a carboxylic acid group, and a ketone functional group. Its molecular formula is , with a molecular weight of approximately 142.15 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.
Structural Characteristics
The unique structure of this compound contributes to its reactivity and biological activity. The presence of a methyl group at the second carbon position and a keto group at the third carbon position enhances its potential interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 142.15 g/mol |
| Functional Groups | Carboxylic acid, Ketone |
| Structural Features | Cyclopentane ring |
Biological Activity
Research indicates that this compound may exhibit various biological activities, particularly in pharmacology. Its structural features suggest possible interactions with enzymes and receptors relevant to several physiological processes.
Potential Pharmacological Applications
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Anticancer Properties : Compounds related to this compound have been studied for their anticancer effects, particularly against breast cancer cell lines (e.g., MCF-7) using assays like MTT to evaluate cell viability .
- Neuroprotective Effects : Some derivatives have shown potential neurotrophic effects, enhancing neurite outgrowth in neuronal cultures, indicating possible applications in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Study on Anticancer Activity
In a study evaluating the anticancer effects of synthesized derivatives, compounds were tested against the MCF-7 breast cancer cell line. The results indicated that specific derivatives exhibited significant cytotoxicity compared to standard treatments like Doxorubicin .
Neurotrophic Activity Assessment
Another research effort focused on the neurotrophic effects of similar compounds in rat cortical neuron cultures. The study demonstrated that certain structural analogs could enhance neurite outgrowth, suggesting therapeutic potential for conditions such as Alzheimer's disease .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical pathways, highlighting its versatility as an intermediate in organic synthesis:
- Starting Materials : Common precursors include cyclopentanones and carboxylic acids.
- Reagents : Typical reagents used in synthesis include strong acids or bases to facilitate cyclization and functional group transformations.
Q & A
Q. What are the primary synthetic routes for 2-methyl-3-oxocyclopentane-1-carboxylic acid, and how can reaction efficiency be optimized?
The compound is synthesized via cyclopentane ring functionalization, often using carbodiimides (e.g., DCC) as coupling reagents to introduce the carboxylic acid group . Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing intermediates.
- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions like keto-enol tautomerization.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates the product. GC analysis confirms purity, with FAME derivatives used for volatile analysis .
Q. How can researchers characterize this compound using spectroscopic methods?
Key techniques include:
Q. What safety protocols are critical when handling this compound?
- Storage : -20°C in airtight containers to prevent decomposition .
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can contradictory NMR data due to keto-enol tautomerism be resolved?
Keto-enol tautomerism in the cyclopentane ring causes peak splitting in ¹H NMR. Strategies:
- Variable-temperature NMR : Conduct experiments at -40°C to slow tautomer interconversion, resolving distinct keto and enol peaks .
- Deuteration : Exchange labile protons with D₂O to simplify spectra .
- Computational modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian) to assign tautomers .
Q. What strategies improve the compound’s utility in peptide-based drug design?
The carboxylic acid group enables conjugation to peptides via:
- Carbodiimide-mediated coupling : Use EDC/NHS to link to amine-containing peptides (e.g., proline derivatives) .
- Spacer incorporation : Introduce PEG or alkyl chains between the compound and peptide to modulate bioavailability .
- Stability testing : Assess hydrolysis resistance in PBS (pH 7.4) at 37°C over 72 hours .
Q. How can researchers address discrepancies in catalytic C-H functionalization studies?
Contradictory reactivity data may arise from solvent effects or metal catalyst selection. Methodological solutions:
Q. What role does this compound play in designing collagen-based gene delivery systems?
Derivatives enhance gene vector stability by:
- Covalent conjugation : Attach to collagen via carbodiimide chemistry, improving DNA binding capacity .
- Controlled release : Adjust crosslinking density to regulate vector release kinetics in vivo .
- Immune response testing : Measure cytokine levels (e.g., IL-6) in murine models post-administration .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across structural analogs?
| Analog | Bioactivity Trend | Resolution Strategy |
|---|---|---|
| 3-Methyl-2-phenyl analog | Higher cytotoxicity | Compare logP values to assess membrane permeability differences . |
| 2-Phenylcyclopropane analog | Reduced enzyme inhibition | Perform molecular docking (AutoDock Vina) to evaluate binding affinity . |
| Carboxamide derivative | Enhanced solubility | Conduct HPLC solubility profiling in PBS/DMSO . |
Q. What methodologies reconcile divergent results in long-term stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
